3-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
Description
3-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound featuring a piperidine core modified with a thiazole ring via a methylsulfanylmethyl linker. The tert-butyl ester group serves as a protective moiety, commonly employed in organic synthesis to stabilize reactive intermediates.
Key structural attributes:
- Piperidine scaffold: A six-membered heterocyclic ring with one nitrogen atom, enabling hydrogen bonding and solubility modulation.
- Methylsulfanylmethyl linker: A sulfur-containing spacer that may influence redox reactivity or steric effects.
- tert-Butyl ester: A bulky protecting group that enhances steric protection and stability during synthetic workflows.
Properties
Molecular Formula |
C15H24N2O2S2 |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
tert-butyl 3-(1,3-thiazol-5-ylmethylsulfanylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H24N2O2S2/c1-15(2,3)19-14(18)17-6-4-5-12(8-17)9-20-10-13-7-16-11-21-13/h7,11-12H,4-6,8-10H2,1-3H3 |
InChI Key |
JDSFWJCVYXLGHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CSCC2=CN=CS2 |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps
| Step Number | Reaction Type | Description | Common Reagents/Conditions |
|---|---|---|---|
| 1 | Piperidine ring functionalization | Introduction of the tert-butyl ester protecting group on piperidine-1-carboxylic acid | tert-Butyl chloroformate, base (e.g., triethylamine) |
| 2 | Thiazole ring attachment | Formation of thiazol-5-ylmethyl sulfanyl linkage to piperidine via nucleophilic substitution | Thiazol-5-ylmethyl halide, thiol nucleophile, base |
| 3 | Sulfanylmethyl linker formation | Coupling of thiazole and piperidine through a sulfanylmethyl bridge | Thiol alkylation, possibly using alkyl halides |
| 4 | Purification and isolation | Crystallization or chromatography to isolate the pure compound | Silica gel chromatography, recrystallization |
Representative Synthetic Route
A typical synthetic approach may proceed as follows:
Protection of piperidine-1-carboxylic acid : The carboxylic acid group is protected as a tert-butyl ester to prevent unwanted reactions during subsequent steps.
Preparation of thiazol-5-ylmethyl halide : The thiazole ring is functionalized at the 5-position with a halomethyl group, which serves as an electrophile.
Nucleophilic substitution with thiol : The thiol group on the piperidine derivative attacks the halomethyl group on the thiazole, forming the sulfanylmethyl linkage.
Final purification : The product is purified by chromatographic methods to yield the target compound.
Reagents and Catalysts
- Bases: Triethylamine, sodium hydride, or potassium carbonate for deprotonation and nucleophilic substitution.
- Protecting agents: tert-Butyl chloroformate for esterification.
- Halogenating agents: Thiazol-5-ylmethyl chloride or bromide for electrophilic substitution.
- Reducing agents: Lithium aluminum hydride may be used in related syntheses for reduction steps.
- Oxidizing agents: Potassium permanganate for selective oxidation if needed.
Industrial Considerations
In industrial synthesis, continuous flow reactors and automated equipment are often employed to enhance reaction control, yield, and scalability. Reaction parameters such as temperature, solvent, and reagent stoichiometry are optimized to minimize by-products and maximize purity.
Data Tables: Synthesis Parameters and Outcomes
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Reaction temperature | 0–50 °C | Lower temperatures favor selectivity |
| Solvent | Dichloromethane, tetrahydrofuran (THF) | Solvents chosen for solubility and reactivity |
| Reaction time | 2–24 hours | Depending on step and scale |
| Yield | 60–85% | Varies with step and purification method |
| Purity after purification | >95% | Verified by HPLC or NMR |
| Stereochemistry retention | High | Important for biological activity |
Summary Table of Preparation Methods
| Method Aspect | Description |
|---|---|
| Starting Materials | Piperidine-1-carboxylic acid, thiazol-5-ylmethyl halide, thiol derivatives |
| Key Reactions | Esterification, nucleophilic substitution, sulfanylmethyl linkage formation |
| Catalysts/Reagents | Bases (triethylamine, sodium hydride), halogenating agents, protecting groups (tert-butyl ester) |
| Purification Techniques | Chromatography, recrystallization |
| Scale | Laboratory to industrial scale with continuous flow reactors |
| Challenges | Maintaining stereochemistry, avoiding side reactions, optimizing yields |
Chemical Reactions Analysis
Types of Reactions
3-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction can yield thiazolidines .
Scientific Research Applications
3-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Piperazine Derivatives with tert-Butyl Esters
Example: 3-Dimethylaminomethyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester () .
- Structural Differences: Replaces the thiazole ring with a methanesulfonyl group and dimethylaminomethyl substituent. Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen) scaffold.
- Synthetic Route : Prepared via reductive amination of a formyl-piperazine intermediate, followed by HCl treatment to yield a hydrochloride salt. This highlights the tert-butyl ester’s role in stabilizing intermediates during functionalization .
- Applications : Likely used as a precursor for bioactive molecules, given the presence of sulfonyl and amine groups, which are common in pharmaceuticals.
Piperidine Derivatives with Heterocyclic Substituents
Example : 4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester () .
- Structural Differences :
- Features an oxadiazole ring (two nitrogen, one oxygen) instead of thiazole.
- Includes an isopropyl group on the oxadiazole, altering steric and electronic properties.
- Molecular Weight : 295.38 g/mol (C₁₅H₂₅N₃O₃), compared to an estimated higher molecular weight for the thiazole-containing target due to sulfur and additional methyl groups.
Fluorinated Piperidine Derivatives
Example : 3,3-Difluoro-5-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester () .
- Structural Differences: Replaces thiazole with a hydroxymethyl group and incorporates fluorine atoms at the 3-position.
- Molecular Weight: 251.28 g/mol (C₁₁H₁₉F₂NO₃), lighter than the thiazole analog due to fewer heteroatoms.
- Applications : Fluorinated piperidines are valuable in agrochemical and pharmaceutical synthesis due to improved stability and bioavailability .
Comparative Data Table
Key Research Findings and Implications
Role of Heterocycles: Thiazole (target) and oxadiazole () substituents confer distinct electronic profiles. Thiazoles enhance aromatic interactions, while oxadiazoles improve metabolic stability .
Synthetic Utility :
- The tert-butyl ester group is critical for protecting reactive amines during multi-step syntheses, as demonstrated in reductive amination workflows () .
Stability and Reactivity :
- Methylsulfanylmethyl groups (target) may oxidize to sulfoxides or sulfones under acidic conditions, unlike methanesulfonyl () or fluorinated () groups, which are more inert.
Biological Activity
3-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its piperidine core, which is modified with a thiazole ring and a tert-butyl ester group. The structural formula can be represented as follows:
- Molecular Formula : C13H18N2O2S
- Molecular Weight : 270.36 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as a therapeutic agent. The following sections summarize key findings related to its pharmacological effects.
- GABA Uptake Inhibition : Similar compounds have demonstrated the ability to inhibit gamma-aminobutyric acid (GABA) uptake, which is crucial for regulating neurotransmission in the central nervous system. For instance, certain piperidine derivatives have shown significant GAT1 inhibitory activities, suggesting that this compound may exhibit similar effects .
- Fatty Acid Amide Hydrolase (FAAH) Inhibition : Compounds structurally related to piperidine have been identified as selective FAAH inhibitors, which play a role in modulating endocannabinoid levels and could have implications for pain management and inflammation .
Pharmacological Studies
Several studies have investigated the pharmacological properties of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
